molecular formula C27H17F9N2O2S B2435384 (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate CAS No. 318497-74-4

(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate

Cat. No.: B2435384
CAS No.: 318497-74-4
M. Wt: 604.49
InChI Key: JUYUEWRFSFCDPP-UHFFFAOYSA-N
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Description

(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key mediator of nociception and neurogenic inflammation in response to various irritants and endogenous inflammatory mediators. This compound is characterized by its high binding affinity for the TRPA1 channel, effectively blocking the influx of calcium ions and the subsequent activation of pain signaling pathways. Its primary research value lies in the investigation of pain mechanisms, including inflammatory and neuropathic pain, as well as in studies of respiratory diseases such as asthma and chronic cough where TRPA1 activation plays a critical role. By potently inhibiting TRPA1, this reagent enables researchers to dissect the channel's specific contributions to disease pathophysiology and to validate its potential as a therapeutic target. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. The information on its application is derived from its listing as an exemplary compound in patent US20140088093A1 titled "Substituted pyrazoles as TRPA1 antagonists".

Properties

IUPAC Name

[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17F9N2O2S/c1-38-23(41-20-9-5-8-17(13-20)25(28,29)30)21(22(37-38)15-6-3-2-4-7-15)14-40-24(39)16-10-18(26(31,32)33)12-19(11-16)27(34,35)36/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYUEWRFSFCDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)SC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17F9N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate is a pyrazole derivative notable for its potential biological activities, particularly in antimicrobial applications. This article reviews its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C27H17F9N2O2S
  • Molecular Weight : 604.49 g/mol
  • CAS Number : 41524996

Synthesis

The synthesis of the compound involves the strategic incorporation of trifluoromethyl groups, which are known to enhance pharmacodynamics and pharmacokinetics. The synthetic route typically includes reactions that yield various derivatives with promising biological properties, particularly against drug-resistant bacteria .

Antimicrobial Properties

Recent studies indicate that compounds containing the trifluoromethyl group exhibit significant antimicrobial activity. In particular:

  • Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values as low as 0.5 µg/mL against Staphylococcus aureus (including MRSA strains) and Enterococcus faecalis .
  • Biofilm Eradication : It has been shown to effectively disrupt biofilms formed by pathogenic bacteria, with minimum biofilm eradication concentration (MBEC) values reaching as low as 1 µg/mL for both S. aureus and E. faecalis .

The mechanism through which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival. The presence of the trifluoromethyl group enhances lipophilicity, potentially facilitating better membrane permeability and interaction with bacterial targets .

Case Studies

  • Study on Drug-Resistant Bacteria :
    • A study published in Molecules highlighted the effectiveness of various pyrazole derivatives against drug-resistant strains, noting that the compound under discussion was among the most potent, with significant bactericidal activity observed in vitro .
  • Biofilm Disruption :
    • Research demonstrated that the compound could eradicate established biofilms of S. aureus, outperforming traditional antibiotics like vancomycin in certain tests. This property is crucial in clinical settings where biofilm-associated infections are prevalent .

Data Summary

Property Value
Molecular FormulaC27H17F9N2O2S
Molecular Weight604.49 g/mol
MIC against S. aureus0.5 µg/mL
MBEC against S. aureus1 µg/mL
Biofilm EradicationEffective

Scientific Research Applications

Antimicrobial Applications

Recent studies highlight the compound's antimicrobial properties , particularly against drug-resistant strains of bacteria. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values as low as 0.5 µg/mL against Staphylococcus aureus (including MRSA strains) and Enterococcus faecalis.
  • Minimum Biofilm Eradication Concentration (MBEC) : Effective biofilm disruption was noted with MBEC values reaching as low as 1 µg/mL for both S. aureus and E. faecalis.

The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival. The presence of trifluoromethyl groups enhances lipophilicity, facilitating better membrane permeability and interaction with bacterial targets .

Study on Drug-Resistant Bacteria

A detailed investigation into the efficacy of this compound against drug-resistant bacteria revealed its potential as a therapeutic agent. The study found that:

  • The compound significantly inhibited the growth of various resistant strains.
  • It effectively disrupted biofilms, which are known to protect bacteria from conventional antibiotics.

Biofilm Disruption

In another study focused on biofilm formation, the compound demonstrated remarkable efficacy in eradicating established biofilms formed by pathogenic bacteria. This property is crucial for developing new treatments against infections that are notoriously difficult to treat due to biofilm resilience .

Q & A

Q. What are the established synthetic routes for this compound, and how are key intermediates purified?

The synthesis typically involves multi-step coupling reactions. For example, pyrazole cores are functionalized via nucleophilic substitution or Suzuki-Miyaura cross-coupling to introduce trifluoromethyl and sulfanyl groups. A critical intermediate, 3,5-bis(trifluoromethyl)benzoic acid, is esterified with the pyrazole-methyl moiety under Mitsunobu or Steglich conditions. Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/dichloromethane mixtures. Purity is verified by HPLC (>95%) and melting point analysis .

Q. Which spectroscopic techniques are essential for structural validation?

  • NMR : 1^1H and 13^13C NMR identify substituent integration and electronic environments (e.g., trifluoromethyl groups appear as singlets near δ 120-125 ppm in 13^13C NMR).
  • Mass Spectrometry : High-resolution ESI-FTMS confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • IR Spectroscopy : Stretching frequencies for ester carbonyl (≈1720 cm1^{-1}) and C-F bonds (1100-1200 cm1^{-1}) are critical .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon) at -20°C in amber vials. Avoid exposure to moisture due to hydrolytic sensitivity of the ester and sulfanyl groups. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields for scalable synthesis?

Bayesian optimization algorithms efficiently explore parameter spaces (e.g., temperature, catalyst loading, solvent ratios) with minimal experiments. For example, a 15% yield increase was achieved by optimizing the coupling reaction between pyrazole and 3,5-bis(trifluoromethyl)benzoyl chloride using acetonitrile as solvent (70°C, 12 hr) . Key steps:

Define variables (3-5 factors) and response (yield).

Use a Latin hypercube design for initial experiments.

Iteratively update the model to predict optimal conditions.

Q. How should researchers resolve contradictions in spectral data during characterization?

Discrepancies between calculated and observed NMR shifts may arise from unexpected tautomerism or residual solvents. Mitigation strategies:

  • Repeat experiments under anhydrous conditions.
  • Compare with DFT-calculated chemical shifts for proposed tautomers.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2). The trifluoromethyl groups enhance hydrophobic interactions.
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR : Correlate substituent electronegativity (e.g., F, CF3_3) with inhibitory activity .

Q. What mechanistic insights can be gained from studying its degradation under stress conditions?

Acidic hydrolysis (0.1M HCl, 40°C) cleaves the ester bond, yielding 3,5-bis(trifluoromethyl)benzoic acid and a pyrazole-alcohol fragment. Degradation pathways are tracked via LC-MS and kinetic modeling (first-order rate constants). Stabilizers like trehalose (5% w/v) reduce hydrolysis by 40% .

Q. How does the sulfanyl group influence regioselectivity in further functionalization?

The sulfur atom acts as a directing group in electrophilic substitutions. For instance, bromination at the pyrazole 4-position is favored due to resonance stabilization of the intermediate. Competitive pathways are analyzed using Hammett plots (σ+^+ = 0.11 for -SCF3_3) .

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